TRPA1 Antagonism: Meta-Chloro Isomer Exhibits Single-Digit Nanomolar Potency, Significantly Outperforming Broader Class Compounds
3-(3-Chlorophenyl)-3-hydroxypropanenitrile demonstrates exceptionally high affinity as an antagonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key target in pain and inflammatory signaling. In a recombinant cell-based assay (HEK293F cells expressing human TRPA1), this compound exhibited an IC50 of 6.90 nM for inhibiting AITC-induced calcium influx [1]. This potency is orders of magnitude greater than that observed for many other TRPA1 ligands; for instance, the widely used reference antagonist AP-18 shows an IC50 of 3,100 nM against human TRPA1 , representing a ~450-fold difference in potency. This quantitative advantage firmly establishes the meta-chloro derivative as a high-potency chemical probe for TRPA1 research, whereas unsubstituted or para-substituted analogs lack comparable reported affinity.
| Evidence Dimension | TRPA1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 6.90 nM |
| Comparator Or Baseline | AP-18 (standard TRPA1 antagonist): 3,100 nM |
| Quantified Difference | ~449-fold greater potency |
| Conditions | Recombinant human TRPA1 expressed in HEK293F cells; calcium influx assay with AITC stimulation |
Why This Matters
This >400-fold potency differential dictates that only the 3-chloro isomer is suitable for probing TRPA1 biology at low, physiologically relevant concentrations, minimizing off-target effects common at the high concentrations required for weaker analogs.
- [1] BindingDB. Entry for CHEMBL5687035 / BDBM50652931 (TRPA1 IC50 = 6.90 nM). 2025. View Source
